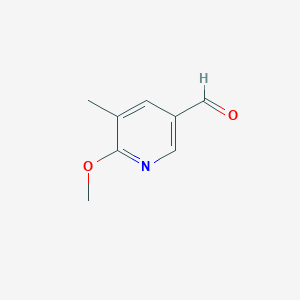

6-Methoxy-5-methylnicotinaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUENRKYQSYDJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123506-67-2 | |

| Record name | 6-methoxy-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 5 Methylnicotinaldehyde

Retrosynthetic Analysis and Established Synthetic Pathways to the Core Scaffold

A logical retrosynthetic analysis of 6-Methoxy-5-methylnicotinaldehyde suggests several key disconnections. The aldehyde functionality can be traced back to a primary alcohol, which in turn could be derived from a carboxylate or a halomethyl group. The methoxy (B1213986) and methyl groups can be disconnected to reveal a core pyridine (B92270) ring with halogen substituents, which are versatile handles for introducing these groups. This leads to simple, often commercially available, substituted pyridines as logical starting points.

A common and practical approach to this compound involves a linear sequence starting from a pre-functionalized pyridine ring. For instance, a synthesis could commence with a di-substituted or tri-substituted pyridine, such as 2-chloro-3-methylpyridine (B94477) or 2,6-dihalogenated pyridines.

One plausible pathway begins with 2,6-dibromo-3-aminopyridine. nih.gov This route leverages the differential reactivity of the halogen atoms and the directing effects of the amino group. The synthesis proceeds through nucleophilic aromatic substitution to introduce the methoxy group, followed by transformations to replace the second bromine and modify the amino group to install the final aldehyde functionality. The synthesis of related methoxypyridine structures often starts with the nucleophilic aromatic substitution of a dihalopyridine with sodium methoxide (B1231860). nih.gov The remaining halogen then serves as a reactive site for introducing other substituents through cross-coupling reactions.

The construction of multi-substituted pyridines can also be achieved from various precursors, with numerous methodologies described in the literature. nih.gov These syntheses are often designed to build complexity step-by-step on a simple pyridine core.

Conversely, a divergent approach uses a common intermediate that can be elaborated into a variety of target molecules. In this context, an intermediate such as 6-methoxy-5-methylpyridine could be synthesized and then subjected to various C-H functionalization or lithiation-electrophile quench sequences to install the aldehyde group or other functionalities at the 3-position. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. The use of methoxypyridine intermediates is a known strategy in the synthesis of complex alkaloids, where the methoxy group serves to moderate the basicity of the pyridine nitrogen, facilitating reactions that would otherwise be low-yielding. nih.govnih.gov

Functional Group Transformations for this compound Synthesis

The successful synthesis of the target compound hinges on the selective application of reactions to install each functional group without disturbing others.

The final step in many synthetic routes to this compound is the oxidation of the corresponding primary alcohol, (6-methoxy-5-methylpyridin-3-yl)methanol. For this transformation, a mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the electron-rich pyridine ring.

The Dess-Martin periodinane (DMP) oxidation is an exemplary method for this purpose. wikipedia.orgwikipedia.org It is a highly efficient reaction for converting primary alcohols to aldehydes under neutral and mild conditions, typically at room temperature in a chlorinated solvent like dichloromethane. wikipedia.orgwikipedia.orgorganic-chemistry.org This high level of chemoselectivity ensures that other sensitive functional groups on the molecule remain unaffected. wikipedia.org The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive substrates. wikipedia.org Interestingly, the rate of the Dess-Martin oxidation can be accelerated by the presence of water. organic-chemistry.org Due to its practical advantages, including high yields and simple workup procedures, DMP is often preferred over other oxidizing agents like PCC (Pyridinium chlorochromate). libretexts.org

| Feature | Description | Reference |

|---|---|---|

| Reagent | Dess-Martin Periodinane (a hypervalent iodine compound) | wikipedia.orgwikipedia.org |

| Substrates | Primary alcohols, secondary alcohols | chemistrysteps.com |

| Products | Aldehydes, Ketones | chemistrysteps.com |

| Conditions | Neutral pH, room temperature, chlorinated solvents (e.g., CH₂Cl₂) | wikipedia.orgorganic-chemistry.org |

| Advantages | High selectivity, mild conditions, high yields, simple workup, tolerance of sensitive functional groups | wikipedia.org |

| Additives | Pyridine or NaHCO₃ can be used as a buffer to neutralize acetic acid byproduct | wikipedia.org |

The 6-methoxy group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyridine precursor bearing a good leaving group, such as a halide (Cl, Br), at the 6-position with a methoxide source, most commonly sodium methoxide (NaOMe). nih.gov

The presence of a methoxy group on a pyridine ring, particularly at the 2- or 6-position, has significant electronic consequences. It reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect and steric shielding. nih.govnih.gov This modulation of basicity can be advantageous in subsequent synthetic steps. nih.gov While the methoxy group is generally stable, it can undergo O-demethylation under certain metabolic conditions, although it is typically more stable on a pyridine ring compared to a benzene (B151609) ring. tandfonline.com

| Method | Substrate | Reagents | Description | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine) | Sodium Methoxide (NaOMe) in a polar aprotic solvent (e.g., Dioxane, DMF) | A classic and widely used method where the halide is displaced by the methoxide ion. | nih.gov |

| Buchwald-Hartwig Etherification | Halopyridine | Methanol, Palladium catalyst, Ligand, Strong base (e.g., NaOtBu) | A palladium-catalyzed cross-coupling reaction, useful for more complex or less reactive substrates. | |

| Williamson Ether Synthesis | Hydroxypyridine (Pyridone tautomer) | Base (e.g., NaH), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | Involves deprotonation of the hydroxypyridine followed by alkylation. The regioselectivity (O- vs. N-alkylation) can be an issue. |

Introducing a methyl group at a specific position on the pyridine ring, such as the C-5 position, requires highly regioselective methods. The choice of method depends on the other substituents present on the ring.

Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing positions adjacent to a directing group. A directing metalation group (DMG), such as a methoxy group, can direct a strong base (typically an organolithium reagent like n-BuLi or LDA) to deprotonate the adjacent C-H bond. znaturforsch.com The resulting lithiated intermediate can then be quenched with an electrophilic methylating agent, such as methyl iodide, to install the methyl group. The use of highly active mixed-metal bases, such as TMPMgCl·LiCl, can allow for metalation with unusual regioselectivity under mild conditions. znaturforsch.com

Cross-Coupling Reactions: If the pyridine core has a halogen or triflate at the 5-position, a methyl group can be introduced via a palladium-catalyzed cross-coupling reaction. Suzuki coupling (using a methylboronic acid or ester), Stille coupling (using a methyltin reagent), or Negishi coupling (using a methylzinc reagent) are common choices for forming the C-C bond.

C-H Functionalization: Modern methods are emerging that allow for the direct C-H methylation of pyridines. These reactions often rely on palladium or other transition metal catalysts and can be guided by the electronic properties of the ring or by removable directing groups to achieve high regioselectivity. nih.gov The electronic character of the C-H bonds and the pyridine ring itself can dictate the site of functionalization. nih.gov

| Technique | Principle | Typical Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate an adjacent position, followed by electrophilic quench. | Directing Group (e.g., -OMe, -CONR₂); Base (LDA, n-BuLi); Electrophile (CH₃I). | High regioselectivity; access to positions not easily functionalized otherwise. | Requires a directing group; cryogenic temperatures often needed; functional group tolerance can be limited. | znaturforsch.com |

| Cross-Coupling (e.g., Suzuki, Stille) | Transition-metal catalyzed reaction between an organometallic reagent and an organic halide/triflate. | Pyridyl-X (X=Br, I, OTf); Pd catalyst; Methylboronic acid or Methylstannane. | Excellent functional group tolerance; mild reaction conditions. | Requires pre-functionalization of the pyridine ring with a leaving group. | znaturforsch.com |

| Radical Methylation | Generation of methyl radicals which then add to the pyridine ring. | Radical initiator (e.g., AIBN), Methyl source (e.g., from t-BuOOH). | Does not require pre-functionalization. | Often lacks regioselectivity, leading to mixtures of isomers. | researchgate.net |

| Direct C-H Methylation | Transition-metal catalyzed direct replacement of a C-H bond with a C-CH₃ bond. | Pd, Rh, or Ir catalyst; Oxidant; Methylating agent. | Atom economical; avoids pre-functionalization steps. | Controlling regioselectivity can be challenging; catalyst and ligand optimization required. | nih.gov |

Advanced Catalytic and Stereoselective Synthetic Strategies

The construction of the this compound scaffold can be efficiently achieved through the strategic application of modern synthetic methodologies. These approaches offer high selectivity and efficiency in the formation of the key carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including substituted pyridines. rsc.org These reactions allow for the precise and efficient formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is particularly well-suited for the methylation of aryl halides. rsc.orgresearchgate.net A plausible synthetic route to this compound could involve the Suzuki coupling of a halogenated pyridine precursor with a methylboronic acid or its ester. For instance, a di-halopyridine could be selectively methylated. The reaction is catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acid reagents. nih.govliv.ac.uk The efficiency of these couplings can be very high, often with quantitative yields. rsc.org

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine derivative | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | >95 | nih.gov |

| 5-Bromo-2-methoxypyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 85 | nih.gov |

| Aryl Bromide | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 41 | researchgate.net |

Heck Reaction:

The Heck reaction provides a method for the vinylation of aryl halides, which can be a precursor step to the formation of an aldehyde group. wikipedia.orgnih.gov In a potential synthesis of the target molecule, a suitably halogenated 6-methoxy-5-methylpyridine could undergo a Heck reaction with a vinyl ether, such as n-butyl vinyl ether, followed by hydrolysis to yield the aldehyde functionality. liv.ac.ukorganic-chemistry.orgorganic-chemistry.org This palladium-catalyzed reaction is a cornerstone of C-C bond formation. wikipedia.org The use of highly active palladacycle catalysts can allow these reactions to proceed under lower pressures of ethylene, mitigating some of the challenges associated with high-pressure setups. nih.gov

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Butyl acrylate (B77674) | [Pd(C3H5)Cl]2 / Tedicyp | NaOAc | DMF | High TON | organic-chemistry.org |

| Aryl Bromide | Ethylene | Acetophenone oxime palladacycle | KOAc | NMP | Good | nih.gov |

| β-Bromostyrene | Butyl vinyl ether | Pd(OAc)2 / dppp | NEt3 | DMSO | 96 (of ketone) | liv.ac.uk |

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound with an organic halide and is known for its tolerance of a wide variety of functional groups, including aldehydes. thermofisher.comwikipedia.orglibretexts.org This makes it a potentially direct route for the formylation of a 6-methoxy-5-methyl-halopyridine using a formyl-stannane reagent. Alternatively, a stannylated pyridine derivative can be coupled with a suitable electrophile. mdpi.com While effective, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. google.com

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Organostannane | Pd(PPh3)4 | Toluene | 76-93 | wikipedia.org |

| 6-bromo-2-methoxypyrazine | Tributyl(1-ethoxyvinyl)tin | Pd(PPh3)2Cl2 | Dioxane | 85 | nih.gov |

| 2,6-Dibromopyridine | 2-Pyridinyl organostannane | Not specified | Not specified | Good | mdpi.com |

C-H Functionalization Methodologies Applied to Nicotinaldehyde Precursors

Direct C-H functionalization is an increasingly important area of synthesis that offers a more atom- and step-economical alternative to traditional cross-coupling reactions. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. For the synthesis of this compound, direct C-H methylation and formylation of a 6-methoxypyridine precursor are attractive possibilities.

Recent advancements have demonstrated the feasibility of C-H functionalization of pyridines, although challenges such as regioselectivity and the electron-deficient nature of the pyridine ring remain. acs.orgacs.orgnih.gov Strategies often involve the use of a directing group or exploiting the inherent reactivity of the pyridine ring. For instance, a copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent has been developed, showcasing the potential for direct C-H formylation of pyridine-like systems. rsc.org Similarly, radical-mediated C-H functionalization presents another avenue for introducing alkyl or other functional groups. acs.org

Enantioselective Synthesis and Chiral Auxiliary Applications (if applicable to chiral derivatives)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis is not applicable to its preparation. However, should chiral derivatives of this compound be desired, for example through the introduction of a chiral side chain or by creating a stereocenter on the pyridine ring, then enantioselective catalytic methods or the use of chiral auxiliaries would become crucial synthetic considerations. Asymmetric Suzuki-Miyaura couplings, for instance, have been developed for the synthesis of chiral biaryl compounds and could potentially be adapted for such purposes. researchgate.net

Process Optimization and Green Chemistry Considerations in Large-Scale Synthesis

The large-scale synthesis of fine chemicals like this compound necessitates a focus on process optimization and green chemistry principles to ensure economic viability and environmental sustainability. acs.org

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.

In the context of synthesizing this compound, C-H functionalization routes would theoretically offer a higher atom economy compared to traditional cross-coupling reactions, which generate stoichiometric amounts of salt byproducts. For example, a Suzuki coupling generates boronic acid and halide salt waste. A Stille reaction produces toxic organotin waste. google.com

Reaction efficiency is also determined by factors such as chemical yield, reaction time, and catalyst turnover number. Optimizing these parameters is crucial for large-scale production. rsc.orgacs.orgbohrium.comacs.org Flow chemistry is an emerging technology that can significantly enhance reaction efficiency and safety by providing precise control over reaction parameters. acs.orgbohrium.com

| Reaction Type | Ideal Atom Economy (%) | Key Byproducts |

|---|---|---|

| Suzuki Coupling | <100 | Boronic acid derivatives, Halide salts |

| Heck Reaction | <100 | Halide salts, Amine hydrohalide |

| Stille Coupling | <100 | Organotin halides (toxic) |

| C-H Functionalization (ideal) | 100 | H2 (or other small molecule) |

Solvent Selection and Waste Minimization Approaches

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. google.com Pyridine and its derivatives are often used as solvents themselves, but for their synthesis, greener alternatives are sought. acs.org Solvents like water, ethanol (B145695), and ionic liquids are increasingly being used in cross-coupling reactions. nih.govmdpi.com For instance, phosphine-free Heck reactions have been successfully carried out in water under microwave irradiation. organic-chemistry.org

Waste minimization strategies focus on reducing or eliminating the generation of hazardous substances. This can be achieved by:

Using catalytic instead of stoichiometric reagents: This is a hallmark of the discussed cross-coupling reactions.

Recycling catalysts: Heterogeneous catalysts or catalyst systems immobilized on solid supports can be recovered and reused, reducing costs and waste.

Choosing reactions with benign byproducts: C-H functionalization that produces water or hydrogen gas as the only byproduct is highly desirable.

Minimizing the use of protecting groups: This reduces the number of synthetic steps and the associated waste.

By carefully selecting synthetic routes and reaction conditions, the production of this compound can be optimized to be both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 5 Methylnicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 6-Methoxy-5-methylnicotinaldehyde is a primary center for chemical transformations. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the aldehyde itself can undergo both reduction to an alcohol and oxidation to a carboxylic acid.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Knoevenagel Condensation)

Nucleophilic addition reactions are fundamental to the reactivity of aldehydes. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol or undergoes elimination to form a double bond.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound provides a powerful method for forming new carbon-carbon bonds, leading to the synthesis of secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. ambeed.comresearchgate.net The general mechanism involves the formation of a six-membered ring transition state. acs.org

| Reactant | Grignard Reagent | Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(6-Methoxy-5-methylpyridin-3-yl)ethanol |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol |

| This compound | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-ol |

Wittig Reaction: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. acs.orgmdpi.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically triphenylphosphorane, to form a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. rsc.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. rsc.org

| Reactant | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-Methoxy-5-methyl-3-vinylpyridine |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-(1-Propenyl)-6-methoxy-5-methylpyridine |

| This compound | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-(6-Methoxy-5-methylpyridin-3-yl)acrylonitrile |

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction. This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). The product is typically an α,β-unsaturated compound. The Doebner modification of this reaction utilizes pyridine as a solvent and can lead to decarboxylation if one of the activating groups is a carboxylic acid.

| Reactant | Active Methylene Compound | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-(6-Methoxy-5-methylpyridin-3-ylmethylene)malononitrile |

| This compound | Diethyl malonate | Pyridine | Diethyl 2-(6-Methoxy-5-methylpyridin-3-ylmethylene)malonate |

| This compound | Cyanoacetic acid | Ammonium acetate | 3-(6-Methoxy-5-methylpyridin-3-yl)acrylic acid |

Reduction Reactions to Pyridine Methanol Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (6-Methoxy-5-methylpyridin-3-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a protic solvent, such as ethanol (B145695) or water, protonates the resulting alkoxide to give the alcohol.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride (NaBH₄) | Methanol | (6-Methoxy-5-methylpyridin-3-yl)methanol |

| This compound | Lithium aluminium hydride (LiAlH₄) | Diethyl ether | (6-Methoxy-5-methylpyridin-3-yl)methanol |

Oxidation Reactions to Nicotinic Acid Analogues

Oxidation of the aldehyde functionality in this compound leads to the formation of 6-Methoxy-5-methylnicotinic acid. Various oxidizing agents can be employed for this transformation. For instance, oxidation of 3-picoline (3-methylpyridine) to nicotinic acid can be achieved using nitric acid. The oxidation of nicotine (B1678760) itself to nicotinic acid has been reported using hydrogen peroxide.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 6-Methoxy-5-methylnicotinic acid |

| This compound | Chromic acid (H₂CrO₄) | 6-Methoxy-5-methylnicotinic acid |

| This compound | Silver(I) oxide (Ag₂O) | 6-Methoxy-5-methylnicotinic acid |

Condensation Reactions for Heterocycle Annulation

The aldehyde group of this compound can participate in condensation reactions with various bifunctional nucleophiles to construct new heterocyclic rings. These reactions often proceed through an initial nucleophilic addition to the aldehyde, followed by an intramolecular cyclization and dehydration. For example, reaction with a 1,3-dicarbonyl compound and an amine in a multicomponent reaction can lead to the formation of substituted pyridines. Similarly, reactions with compounds containing active methylene groups and other functionalities can be employed to build a variety of heterocyclic systems. For instance, the Povarov reaction, a three-component cycloaddition involving an arylamine, an aldehyde, and an activated alkene, can be used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires forcing conditions. The nitrogen atom deactivates the ring towards electrophilic attack. However, the substituents on the pyridine ring of this compound, a methoxy (B1213986) group and a methyl group, are both electron-donating and activating. The methoxy group is a strong activating group, while the methyl group is a weaker one. In electrophilic substitution reactions on substituted pyridines, the position of attack is directed by the existing substituents. The methoxy group at the 6-position and the methyl group at the 5-position would be expected to direct incoming electrophiles. Computational studies on the nitration of substituted pyridines provide insights into the likely positions of substitution. For 2-methoxypyridine, electrophilic attack is generally favored at the 5-position. Considering the combined directing effects of the methoxy and methyl groups in this compound, electrophilic substitution would likely occur at the positions ortho and para to the activating methoxy group, while also considering the steric hindrance from the adjacent methyl group. The aldehyde group, being deactivating, would further influence the regioselectivity.

Nucleophilic Aromatic Substitution at Activated Positions (e.g., C-6)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for pyridines, particularly when they are substituted with electron-withdrawing groups and a good leaving group. youtube.comyoutube.com In this compound, the pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing nature of the aldehyde group at the C-3 position, which activates the ortho (C-2, C-4) and para (C-6) positions towards nucleophilic attack. youtube.comlibretexts.org

The methoxy group at the C-6 position, typically an electron-donating group, can function as a leaving group in SNAr reactions when strong nucleophiles are employed or when the ring is sufficiently activated. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile adds to the C-6 position, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized across the pyridine ring and, importantly, onto the oxygen atom of the activating aldehyde group. In a subsequent step, the methoxide (B1231860) ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. While the methoxy group is not as effective a leaving group as a halide, these reactions can be driven to completion under appropriate conditions, such as with strong nucleophiles like alkoxides or amines at elevated temperatures.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Pyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Sodium methoxide (NaOMe) | Methanol, Heat | 2-Methoxypyridine | youtube.com |

| 4-Chloropyridine | Sodium methoxide (NaOMe) | Methanol, Heat | 4-Methoxypyridine | youtube.com |

| 2,4,6-Trinitrochlorobenzene | Sodium hydroxide (B78521) (NaOH) | Aqueous, Room Temp. | 2,4,6-Trinitrophenol | libretexts.org |

Metalation and Directed Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG), typically a heteroatom-containing substituent that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination positions the base to selectively deprotonate the adjacent ortho proton, generating a targeted aryllithium species that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

In the case of this compound, there are several potential sites for lithiation.

Directed ortho-Metalation (DoM): The methoxy group at C-6 is a well-established DMG and would direct lithiation to the C-5 position. However, this position is already substituted with a methyl group.

Lateral Metalation: The methoxy group can also promote "lateral lithiation," which is the deprotonation of the benzylic protons of an adjacent alkyl group. wikipedia.orgresearchgate.net In this molecule, this would involve the deprotonation of the C-5 methyl group, facilitated by the coordinating ability of the C-6 methoxy group.

Competition from other groups: The pyridine nitrogen itself can act as a directing group, favoring lithiation at C-2. Furthermore, the aldehyde group is reactive towards organolithium reagents. To prevent nucleophilic addition to the aldehyde, it can be transiently protected, for example, by in situ addition of an amide anion to form a directing group. harvard.edu

Given these competing factors, the choice of organolithium base, solvent, and temperature is critical to achieving regioselectivity. Using a hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can favor deprotonation over nucleophilic addition to the aldehyde. unblog.fr Lateral lithiation at the methyl group is a likely pathway, especially with alkyllithium bases in the presence of a chelating agent like TMEDA, as this leads to a stabilized benzylic anion. wikipedia.org

Table 2: Common Directing Groups and Electrophiles in Lithiation Strategies

| Directing Group (DMG) | Position of Lithiation | Common Electrophiles | Resulting Functional Group |

|---|---|---|---|

| -OCH₃ (Methoxy) | ortho-Aryl or Benzylic | D₂O | -D (Deuterium) |

| -CONR₂ (Amide) | ortho-Aryl | (CH₃)₂SO₄ | -CH₃ (Methyl) |

| Pyridine Nitrogen | C-2 or C-6 | CO₂ | -COOH (Carboxylic Acid) |

| -CH₃ (via Lateral Lithiation) | Benzylic | R₂C=O (Ketone/Aldehyde) | -CH₂-C(OH)R₂ (Alcohol) |

| -CH₃ (via Lateral Lithiation) | Benzylic | Me₃SiCl | -CH₂-SiMe₃ (Trimethylsilylmethyl) |

Transformations Involving the Methoxy and Methyl Substituents

Demethylation Reactions of the Methoxy Group

The cleavage of the aryl methyl ether bond in the 6-methoxy group to yield the corresponding 6-hydroxynicotinaldehyde (B33801) is a key transformation. Several reagents are commonly used for this purpose. Boron tribromide (BBr₃) is a highly effective, albeit strong, reagent for demethylating aryl methyl ethers. Aluminum chloride (AlCl₃) is another potent Lewis acid that can promote demethylation, often requiring elevated temperatures. researchgate.net In some cases, its efficacy is improved when used in conjunction with a soft nucleophile like a thiol. sciencemadness.org An efficient demethylation of ortho-substituted aryl methyl ethers using AlCl₃ has been reported, suggesting a mechanism involving complexation of the Lewis acid with both the methoxy oxygen and a neighboring electron-withdrawing group, which in this case would be the pyridine nitrogen. researchgate.net Hydrobromic acid (HBr) can also be used, though it requires harsh conditions.

Table 3: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | Highly effective, reacts with many functional groups. | chemicalforums.com |

| Aluminum chloride (AlCl₃) | Dichloromethane (DCM) or neat, RT to reflux | Cost-effective, can be selective for ortho-substituted ethers. | researchgate.net |

| Hydrobromic acid (HBr) | Aqueous, high temperature | Harsh conditions, limited functional group tolerance. | daneshyari.com |

| Lithium Iodide (LiI) | Pyridine or DMF, reflux | Nucleophilic demethylation (SN2 on methyl group). | sciencemadness.org |

| AlCl₃ / Ethanethiol | DCM, reflux | Hard-soft acid-base combination. | sciencemadness.org |

Functionalization and Derivatization of the Methyl Group

The C-5 methyl group, being in a "benzylic" position relative to the pyridine ring, is amenable to functionalization. One major pathway is free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. daneshyari.comresearchgate.net This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding 6-methoxy-5-(bromomethyl)nicotinaldehyde. This benzyl (B1604629) bromide is a versatile intermediate, readily undergoing nucleophilic substitution with a variety of nucleophiles (e.g., hydroxides, cyanides, amines) to introduce new functional groups.

A second powerful strategy is the aforementioned lateral lithiation. wikipedia.orgresearchgate.net Deprotonation of the methyl group with a strong base like sec-BuLi/TMEDA or LDA generates a nucleophilic benzylic anion. This anion can then be trapped with a wide range of electrophiles, enabling the construction of more complex side chains at the C-5 position. This method offers a complementary approach to radical halogenation for elaborating the methyl substituent. thieme-connect.de

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed Reaction Pathways and Transition State Analysis

A thorough understanding of the reaction mechanisms for this compound requires detailed investigation of reaction pathways, intermediates, and transition states. While experimental studies provide crucial data on products and kinetics, computational methods, particularly Density Functional Theory (DFT), offer profound insight into the energetic and geometric details of these processes. researchgate.nettib.eursc.org

For a Nucleophilic Aromatic Substitution at C-6, DFT calculations can model the energy profile of the reaction. This would involve locating the geometry and energy of the reactants, the Meisenheimer intermediate, and the products. Crucially, the transition state (TS) for the formation of the intermediate (the rate-determining step) can be calculated. nih.gov Analysis of the TS geometry would reveal the extent of bond formation between the nucleophile and C-6 and the distribution of negative charge. Such studies have shown that for some SNAr reactions, the process can be concerted, bypassing a stable intermediate, with a single, Meisenheimer-like transition state. nih.gov

For Directed Lithiation , computational analysis can predict the most favorable site of deprotonation by comparing the calculated acidities (pKa values) of the various C-H bonds and the stability of the resulting lithium complexes. The transition state for the proton abstraction by the organolithium base can be modeled to understand the kinetic factors governing regioselectivity. researchgate.net

Similarly, for the Functionalization of the Methyl Group , DFT can be used to compare the reaction pathways for radical bromination versus lateral lithiation. For the radical pathway, the stability of the intermediate benzylic radical can be assessed. For the lithiation pathway, the structure of the benzylic anion and its coordination to lithium can be elucidated. Comparing the activation barriers calculated for these competing pathways under different conditions can explain and predict experimental outcomes. acs.org

Table 4: Conceptual Outline for a DFT Study of Reaction Mechanisms

| Computational Step | Objective | Information Gained |

|---|---|---|

| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, products, and transition states. | Bond lengths, bond angles, dihedral angles. |

| Frequency Calculation | Confirm optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). | Zero-point vibrational energies (ZPVE), characterization of stationary points. |

| Transition State Search (e.g., QST2/3, Berny) | Locate the highest energy point along the reaction coordinate. | Structure of the transition state, activation energy barrier (Ea). |

| Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state. | Confirmation that the TS connects the correct reactants and products. |

| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and orbital interactions. | Atomic charges, delocalization of charge in intermediates, donor-acceptor interactions. |

No Published Research Found on the Kinetic Isotope Effects of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the kinetic isotope effects or mechanistic probe investigations of the chemical compound this compound has been found.

The search results did not yield any publications containing experimental or computational data on this particular compound's reaction mechanisms or the use of isotopic labeling to probe its reactivity. The scientific literature that is publicly accessible does not appear to contain studies that would provide the necessary information to construct an article on this specific topic.

While general principles of kinetic isotope effects are well-established in organic chemistry and have been applied to many other aldehydes and heterocyclic compounds, this level of detailed mechanistic investigation has not been published for this compound. The compound is available commercially, indicating its use in synthesis or as a building block, but the in-depth academic study of its reaction kinetics as requested is not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the instructions.

Applications of 6 Methoxy 5 Methylnicotinaldehyde in Advanced Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on its pyridine (B92270) core renders 6-Methoxy-5-methylnicotinaldehyde a versatile precursor for constructing intricate molecular architectures.

The pyridine ring is a "privileged substructure" frequently found in a wide array of natural products and pharmaceuticals. researchgate.net Alkaloids, in particular, often feature fused tetracyclic or other complex polycyclic skeletons that include nitrogen-containing heterocyclic motifs. encyclopedia.pubmdpi.com Compounds like this compound serve as crucial starting materials or key intermediates in the multi-step synthesis of these complex natural products and their analogues. nih.gov The aldehyde group provides a reactive handle for chain extension and cyclization reactions, while the methoxy (B1213986) and methyl substituents can influence the regioselectivity and stereoselectivity of key bond-forming steps, which is critical for assembling the precise three-dimensional structures of bioactive natural products. encyclopedia.pub

The reactivity of the aldehyde group is central to the utility of this compound in building new heterocyclic systems. This functional group readily participates in condensation reactions with amines to facilitate the assembly of Covalent Organic Frameworks (COFs). It is also employed in the synthesis of other heterocyclic structures, such as imidazolidines, through reactions like the enantioselective Mannich reaction.

Furthermore, this pyridine derivative is instrumental in creating more complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry. For example, research into dual orexin (B13118510) receptor antagonists involved the preparation of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) derivatives, a class of heterocyclic scaffolds developed through multi-step synthetic sequences where pyridine-based intermediates are key. nih.gov Similarly, the development of gamma-secretase modulators has involved the synthesis of complex molecules containing a methoxypyridine B-ring, demonstrating the role of such precursors in constructing novel, multi-ring systems. nih.gov

In drug discovery, a lead compound is a chemical structure that shows promising biological activity and serves as the starting point for optimization. This compound and its structural motifs are important in the synthesis of such leads. beilstein-journals.org A prominent example is in the field of Alzheimer's disease research, where it has been used in the synthesis of novel γ-secretase modulators (GSMs). nih.gov In these programs, a methoxypyridine fragment was synthesized and incorporated into the lead scaffold to replace a less optimal phenyl ring. nih.gov This strategic modification led to the generation of new lead compounds with significantly improved properties. nih.gov The synthesis of novel orexin receptor antagonists for potential use as sleep-disorder treatments also highlights the contribution of such building blocks to generating new therapeutic leads. nih.gov

Contributions to Medicinal Chemistry Research

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and modifying this core structure is a key strategy for developing new therapeutic agents. researchgate.netbeilstein-journals.org

The design and synthesis of novel pyridine derivatives are driven by the goal of achieving specific biological activities, from anticancer to antimicrobial effects. researchgate.net A clear illustration of this is the development of potent γ-secretase modulators. nih.gov Researchers designed and synthesized a series of compounds where a methoxypyridine B-ring was a central feature. nih.gov The synthesis was a multi-step process that involved creating the methoxypyridine intermediate from simpler precursors, followed by its coupling to other parts of the final molecule. nih.gov This deliberate design choice to include the methoxypyridine moiety was aimed at improving the pharmacological profile of the compounds compared to previous generations of molecules. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. nih.gov Analogues of this compound are frequently used in these studies to probe these relationships.

Biochemical Investigations: Enzyme Inhibition Studies (e.g., Nicotinamidases)

The structural backbone of this compound is closely related to nicotinaldehyde, a compound that has been identified as a potent inhibitor of nicotinamidases. nih.govnih.gov Nicotinamidases are metabolic enzymes that catalyze the hydrolysis of nicotinamide (B372718) to nicotinic acid and are crucial for the growth and virulence of several pathogenic microbes, as well as being implicated in the regulation of lifespan in various organisms. nih.gov These enzymes are present in a wide range of life forms, from bacteria and yeast to invertebrates, but are notably absent in mammals, making them an attractive target for the development of selective antimicrobial agents.

Kinetic studies have revealed that nicotinaldehyde acts as a powerful competitive inhibitor against nicotinamide. nih.gov The mechanism of inhibition is believed to involve the reaction of the aldehyde group with a universally conserved cysteine residue in the active site of the nicotinamidase enzyme. This reaction forms a reversible thiohemiacetal complex, which is stabilized by an oxyanion hole within the enzyme's active site, effectively trapping the enzyme and preventing it from processing its natural substrate, nicotinamide. nih.govnih.gov

The potency of this inhibition is significant, with reported inhibition constants (Ki) for nicotinaldehyde and its derivatives spanning from the low micromolar (µM) to the low nanomolar (nM) range across nicotinamidases from various species. nih.gov The synthesis and biochemical evaluation of various structural variants of nicotinaldehyde have been undertaken to establish structure-activity relationships, aiming to develop even more potent and selective inhibitors. nih.gov The presence of substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity or improved selectivity for the target enzyme.

Table 1: Inhibition Constants (Ki) of Nicotinaldehyde Derivatives Against Various Nicotinamidases

| Enzyme Source | Inhibitor | Ki Value |

|---|---|---|

| S. pneumoniae | Nicotinaldehyde | 11 nM nih.gov |

| P. falciparum | Nicotinaldehyde | 1.4 µM nih.gov |

| B. burgdorferi | Nicotinaldehyde | Low µM to low nM range nih.gov |

| S. cerevisiae | Nicotinaldehyde | Low µM to low nM range nih.gov |

This table presents data for the parent compound, nicotinaldehyde, to illustrate the inhibitory potential of this class of compounds. The specific Ki for this compound is not publicly available but is expected to be within a similar range based on its structural similarity.

Application in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and development of lead compounds. nih.govchemscene.comvwr.com This approach begins by screening low molecular weight compounds, or "fragments," for weak but efficient binding to a biological target. chemscene.com Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it is then optimized and grown into a more potent, drug-like molecule through synthetic chemistry.

This compound represents an ideal starting point for FBDD and target-oriented synthesis for several reasons:

Low Molecular Weight: Its molecular structure is small and rigid, fitting the profile of a typical fragment.

Presence of Growth Vectors: The aldehyde group is a key functional handle that can be readily modified through a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the systematic exploration of chemical space around the core scaffold.

Defined Structure-Activity Relationships: As seen in the case of nicotinamidase inhibitors, the pyridine core is a known pharmacophore. The methoxy and methyl groups provide specific interaction points that can be further optimized to improve binding affinity and selectivity for a given target.

In target-oriented synthesis, a compound like this compound can serve as a key intermediate for the construction of more complex molecules designed to interact with a specific biological target. For instance, derivatives of similar heterocyclic aldehydes have been used to synthesize potent inhibitors of P-glycoprotein and Mnk kinases. nih.govresearchgate.net The strategic placement of the methoxy and methyl groups can influence the conformation of the molecule and its ability to fit into a protein's binding pocket.

Potential Applications in Materials Science and Catalysis

Beyond its biological applications, the chemical functionalities of this compound make it an intriguing candidate for applications in materials science.

The development of functional polymers with tailored properties is a major focus of modern materials science. The choice of monomer is critical in defining the final properties of the polymer. researchgate.net this compound possesses features that make it a promising precursor for functional monomers:

The aldehyde functionality can be used in polymerization reactions, for example, in the formation of phenol-aldehyde resins or other condensation polymers.

The aldehyde can be chemically transformed into other polymerizable groups, such as a vinyl or an acrylate (B77674) group, which can then undergo radical polymerization.

The pyridine nitrogen atom can act as a coordination site for metal ions. This allows for the creation of metallopolymers where the pyridine unit is either part of the polymer backbone or a pendant group. Such materials can have interesting catalytic, electronic, or optical properties.

The substituted pyridine ring can be incorporated into polymers to introduce specific properties such as thermal stability, altered solubility, or the ability to form hydrogen bonds.

Supramolecular chemistry involves the design and study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The specific functional groups on this compound make it a well-suited building block for the construction of ordered supramolecular architectures.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aldehyde oxygen can also participate in hydrogen bonding interactions.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, leading to the formation of columnar or layered structures. Research has shown that pyridine-containing oligomers can self-assemble into supramolecular nanochannels. nih.gov

Metal Coordination: The pyridine nitrogen is an excellent ligand for a wide variety of metal ions. This can be exploited to direct the self-assembly of complex, multi-component structures like metal-organic frameworks (MOFs) or coordination polymers. The resulting materials can exhibit porosity, catalytic activity, or interesting photophysical properties.

The combination of these non-covalent interactions, dictated by the precise arrangement of the methoxy, methyl, and aldehyde groups on the pyridine scaffold, could be harnessed to create novel, functional supramolecular materials.

Table 2: Compound Names Mentioned in this Article

| Trivial Name/Identifier | Systematic Name |

|---|---|

| This compound | 6-Methoxy-5-methylpyridine-3-carbaldehyde |

| Nicotinamide | Pyridine-3-carboxamide |

| Nicotinic acid | Pyridine-3-carboxylic acid |

| Nicotinaldehyde | Pyridine-3-carbaldehyde |

| P-glycoprotein | Permeability-glycoprotein |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of 6-Methoxy-5-methylnicotinaldehyde. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For C8H9NO2, the expected monoisotopic mass is 151.06333 Da.

In a typical analysis, the compound would be ionized using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting mass spectrum would show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to its exact mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. The electron ionization process, in particular, generates reproducible fragmentation patterns that can be compared against spectral libraries. ub.edu For this compound, characteristic fragments would likely arise from the loss of key functional groups, as detailed in the table below. This tandem mass spectrometry (MS/MS) approach is critical for confirming the connectivity of the atoms within the molecule. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M-H]• | 150 | Loss of a hydrogen radical |

| [M-CH3]• | 136 | Loss of a methyl radical from the methoxy (B1213986) group |

| [M-CHO]• | 122 | Loss of the formyl radical |

This table is generated based on established fragmentation principles for aromatic aldehydes and ethers.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the aromatic ring, the aldehyde carbonyl carbon, the methoxy carbon, and the methyl carbon provide critical structural information. The position of the methoxy group, in particular, has a significant influence on the chemical shifts of the aromatic carbons. nih.govresearchgate.netresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. COSY reveals which protons are coupled to each other, while HSQC correlates each proton signal with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | 190 - 193 | Singlet, deshielded proton and carbon |

| Pyridine H-2 | 8.5 - 8.7 | 150 - 153 | Singlet, aromatic proton |

| Pyridine H-4 | 7.8 - 8.0 | 138 - 141 | Singlet, aromatic proton |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 55 - 57 | Singlet, 3 protons |

| Methyl (-CH₃) | 2.2 - 2.4 | 15 - 17 | Singlet, 3 protons |

| Pyridine C-3 | - | 130 - 133 | Aldehyde-substituted carbon |

| Pyridine C-5 | - | 125 - 128 | Methyl-substituted carbon |

Note: Predicted values are based on analysis of similar structures such as 6-methylnicotinaldehyde (B1311806) and other substituted pyridines. rsc.orgnih.govapolloscientific.co.uk

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, key absorptions would include:

A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

C-H stretching vibrations for the aromatic ring, aldehyde, and methyl/methoxy groups typically appear between 2800-3100 cm⁻¹.

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

A prominent C-O stretching vibration for the methoxy ether linkage around 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would clearly show the aromatic ring vibrations and the methyl C-H symmetric stretches, which might be weak in the IR spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. researchgate.net If suitable crystals of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov

This analysis would confirm the planarity of the pyridine ring and reveal the solid-state conformation of the methoxy and aldehyde substituents relative to the ring. Furthermore, it would provide invaluable insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.govhelsinki.fi This information is critical for understanding the compound's physical properties in the solid state.

Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating it for further analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. mdpi.com Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a sharp, symmetrical peak would be expected for the pure compound. The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification. HPLC is also a powerful tool for preparative-scale purification. future4200.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org The sample is vaporized and passed through a capillary column, where it is separated from any volatile impurities. future4200.com As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. ub.eduijfe.org GC-MS is highly sensitive and excellent for detecting and identifying trace-level impurities that are volatile.

Theoretical and Computational Chemistry Studies of 6 Methoxy 5 Methylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-methoxy-5-methylnicotinaldehyde, these calculations can reveal details about its electronic nature and predict its spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are largely dictated by the pyridine (B92270) ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, while the methoxy (B1213986) and methyl groups are electron-donating. The aldehyde group is strongly electron-withdrawing. The interplay of these groups determines the electron density distribution across the molecule.

Density Functional Theory (DFT) is a common method to study the electronic structure of such molecules. researchgate.net For instance, in a study of pyridine derivatives, it was found that substituents significantly influence the charge density on the pyridyl nitrogen and the geometrical parameters of the ring. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For a related compound, BOQUIPHY, which contains a pyridine moiety, the HOMO was found to be localized on the electron-rich part of the molecule, while the LUMO was concentrated on the electron-deficient pyridine ring. acs.org A similar trend would be expected for this compound, with the HOMO likely having significant contributions from the electron-donating methoxy and methyl-substituted ring, and the LUMO being centered on the electron-deficient aldehyde group and the pyridine nitrogen.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions. In a study of pyridine dipyrrolide derivatives, modifying the terminal groups led to a significant decrease in the HOMO-LUMO gap, from 2.677 to 2.468 eV, which corresponds to a redshift in the absorption spectra. nih.gov

Table 1: Representative HOMO-LUMO Energies for Substituted Pyridine Derivatives This table presents illustrative data from computational studies on related pyridine compounds to approximate the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-methylpyridine | -6.52 | -0.31 | 6.21 |

| 3-methoxypyridine | -6.45 | -0.25 | 6.20 |

| 3-formylpyridine | -7.12 | -1.54 | 5.58 |

Data is hypothetical and based on general trends observed in computational studies of substituted pyridines.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. youtube.comyoutube.com Computational methods, often employing DFT, can calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts. nih.gov For substituted pyridines and related heterocycles, calculated chemical shifts generally show good agreement with experimental data. researchgate.net For this compound, the proton signals of the methyl and methoxy groups would be expected in the upfield region, while the aromatic proton and the aldehyde proton would appear further downfield.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For pyrimidine (B1678525) derivatives, characteristic frequencies for C=O, C=N, and C-H vibrations have been successfully calculated. researchgate.net For this compound, key predicted IR bands would include the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and various C-H and C=C/C=N vibrations of the substituted pyridine ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information about the energies of electronic transitions, such as the n → π* and π → π* transitions. The HOMO-LUMO gap is directly related to the lowest energy electronic transition. For pyridine N-oxides, the solvent was found to have a significant effect on the UV absorption maxima, indicating the sensitivity of the electronic transitions to the environment. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table provides an example of the type of data that would be generated from computational predictions. The values are not from direct calculations on the target molecule.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | Aromatic H: 7.5-8.5; Aldehyde H: 9.5-10.5; Methoxy H: 3.8-4.2; Methyl H: 2.2-2.6 |

| ¹³C NMR (δ, ppm) | Aldehyde C=O: 185-195; Aromatic C: 120-160; Methoxy C: 55-60; Methyl C: 15-20 |

| IR (cm⁻¹) | C=O stretch: 1690-1710; C-O stretch: 1250-1300; Aromatic C=C/C=N: 1550-1600 |

| UV-Vis λmax (nm) | π → π: 270-290; n → π: 310-330 |

These are representative values based on known data for similar compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as the C-C bond between the aldehyde group and the pyridine ring, and the C-O bond of the methoxy group, means that this compound can exist in different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Studies on methoxy-substituted aromatic compounds have shown that the orientation of the methoxy group relative to the ring is a key conformational feature. colostate.edu For this compound, the planarity of the system and the potential for steric hindrance between the substituents would be important factors in determining the lowest energy conformation. The potential energy surface (PES) can be mapped to visualize the energy landscape and identify the global and local energy minima corresponding to stable conformers. mdpi.com

Intermolecular Interactions and Solvent Effects on Reactivity and Structure

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. sut.ac.thmdpi.com These simulations track the positions and velocities of atoms over time, providing a detailed picture of solute-solvent interactions.

The polarity of the solvent can significantly influence the structure and reactivity of the molecule. For example, in polar solvents, hydrogen bonding between the solvent and the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group can occur. These interactions can affect the conformational equilibrium and the electronic properties of the molecule. Studies on pyridine derivatives have shown that solvent polarity can shift UV absorption spectra, indicating a change in the electronic structure. researchgate.net Classical density functional theory has also been employed to understand the influence of solvent on the structure of electrolytes, which can be analogous to understanding solvent effects on polar molecules. aps.org

Computational Approaches in Drug Design and Bioactivity Prediction

Pyridine-based structures are common in pharmaceuticals, and computational methods are widely used in their design and in the prediction of their biological activity. nih.govresearchgate.netnih.govcncb.ac.cnfrontiersin.org

Computational docking is a key technique used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or a receptor. nih.govnih.gov This involves predicting the preferred orientation of the molecule within the binding site and estimating the binding affinity. For example, molecular docking studies have been used to investigate the binding of pyridine derivatives to targets like sortase A and TEK protein kinase. frontiersin.orgacs.org

The pharmacophore model for nicotinic agonists, which are structurally related to this compound, includes a cationic center and a hydrogen bond acceptor. pnas.org The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, a feature that could be important for its potential biological activity.

Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule, which are crucial for its development as a drug. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrimidine |

| BOQUIPHY |

| Pyridine dipyrrolide |

| 3-methylpyridine |

| 3-methoxypyridine |

| 3-formylpyridine |

| Pyridine N-oxide |

| Sortase A |

Ligand-Protein Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by estimating the binding affinity of small molecules to a protein's active site. nih.govdovepress.com The process involves sampling different conformations of the ligand within the binding site and then using a scoring function to rank these poses. nih.gov

For a molecule such as this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov Computational tools such as AutoDock, GOLD, or Glide are commonly used for this purpose. nih.govbipublication.com The scoring functions in these programs evaluate the binding affinity based on various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. bipublication.com The results are often presented as a binding energy or a docking score, with lower (more negative) values indicating a more favorable interaction.

To ensure the validity of the docking protocol, a common practice is to re-dock the native ligand into the protein's binding site and compare the root-mean-square deviation (RMSD) between the predicted and the experimental pose. An RMSD value of less than 2 Å is generally considered a successful validation. nih.gov

Table 1: Representative Parameters for a Ligand-Protein Docking Study

| Parameter | Description | Typical Software/Method |

| Ligand Preparation | Generation of 3D coordinates, addition of hydrogen atoms, and assignment of partial charges. | Various molecular modeling software |

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site (grid box). | AutoDockTools, Maestro, MOE |

| Docking Algorithm | Genetic algorithms, Monte Carlo simulated annealing, or fragment-based methods to explore ligand conformations. | AutoDock, GOLD, Glide |

| Scoring Function | Empirical, knowledge-based, or force-field-based functions to estimate binding affinity (e.g., kcal/mol). | X-Score, DrugScore, AMBER score |

| Post-Docking Analysis | Visualization of binding poses, analysis of key interactions (hydrogen bonds, hydrophobic contacts), and comparison of scores. | Discovery Studio, PyMOL, LigPlot+ |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This method simulates the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein, and the role of solvent molecules. nih.govrsc.org

In a typical MD simulation of a this compound-protein complex, the system is placed in a periodic box filled with water molecules and ions to mimic physiological conditions. The simulation is then run for a specific period, often ranging from nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

A study on 2-methoxy-4,6-diphenylnicotinonitrile, a related compound, utilized MD simulations to investigate its influence on the stability and flexibility of a target protein. nih.gov Such simulations can reveal how the ligand affects the protein's conformational landscape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govnih.gov

For a series of nicotin-aldehyde derivatives, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. A wide range of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each compound. nih.gov Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model. nih.gov

A 3D-QSAR study on nicotine (B1678760) analogs as inhibitors of the CYP2A6 enzyme, for instance, utilized conceptual Density Functional Theory (DFT) properties as descriptors to build a predictive model. nih.gov The resulting model, with a high correlation coefficient (r²) and cross-validated r² (q²), demonstrated the utility of such approaches in understanding structure-activity relationships. nih.gov

Table 2: Key Components of a QSAR Study

| Component | Description | Example Techniques/Software |

| Dataset | A collection of molecules with known biological activities (e.g., IC50, Ki). | ChEMBL, PubChem |

| Molecular Descriptors | Numerical representations of molecular properties (1D, 2D, 3D). | Dragon, MOE, PaDEL-Descriptor |

| Model Building | Statistical methods to correlate descriptors with activity. | Multiple Linear Regression, Partial Least Squares, Support Vector Machines, Random Forest |

| Model Validation | Internal (cross-validation) and external validation to assess the model's predictive power. | Leave-one-out cross-validation, y-randomization, prediction on an external test set |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone. youtube.com

Transition State Search and Reaction Barrier Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate transition states and calculate the activation energy (reaction barrier) of a reaction. youtube.com

For the synthesis or a reaction involving this compound, computational chemists would model the reactants, products, and any intermediates. Various algorithms are available to search for the transition state structure connecting the reactants and products. Once the TS is located, its structure is confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the activation barrier, which is a key factor in determining the reaction rate.